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An In-depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydrocarbazole

Introduction
1,2,3,4-Tetrahydrocarbazole (THC), a tricyclic aromatic compound, is a foundational scaffold

in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrole ring fused to both

a benzene and a cyclohexane ring, is a key component in numerous biologically active

compounds and natural products.[1][2] This versatile molecule serves as a crucial intermediate

in the development of novel pharmaceuticals, including agents targeting cancer and

neurological disorders, as well as in the synthesis of dyes, pigments, and specialized polymers.

[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and

chemical properties of 1,2,3,4-tetrahydrocarbazole for researchers, scientists, and

professionals in drug development.

Discovery and Early History
The history of 1,2,3,4-tetrahydrocarbazole is intrinsically linked to the development of indole

chemistry. The foundational method for its synthesis, the Fischer indole synthesis, was

discovered by the Nobel laureate Emil Fischer in 1883.[2] This reaction, which produces an

indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, remains the

most common and versatile method for preparing the tetrahydrocarbazole scaffold.[1][4]

The first reported synthesis of 1,2,3,4-tetrahydrocarbazole was achieved by refluxing

cyclohexanone and phenylhydrazine hydrochloride in glacial acetic acid.[5] Early contributions
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to the understanding and synthesis of this compound were made by several notable chemists,

including Drechsel (1888), Baeyer and Tutein (1889), and Borsche (1908), who further

explored the cyclization of arylhydrazones.[6] These pioneering efforts laid the groundwork for

the extensive exploration of tetrahydrocarbazole chemistry and its subsequent application in

various scientific fields.

Synthetic Methodologies
While numerous methods exist for the synthesis of the tetrahydrocarbazole core, the Fischer

indole synthesis remains the most prominent.[4][5] Other classical and modern methods have

also been developed, offering alternative routes with varying advantages.

Fischer Indole Synthesis
The most common approach for preparing 1,2,3,4-tetrahydrocarbazole involves the acid-

catalyzed reaction of phenylhydrazine with cyclohexanone.[4] The reaction proceeds through

the formation of a cyclohexanone phenylhydrazone intermediate, which then undergoes a[7][7]-

sigmatropic rearrangement followed by the elimination of ammonia to yield the final tricyclic

product.[4][8] Various acids, such as acetic acid, hydrochloric acid, polyphosphoric acid, or

Lewis acids like zinc chloride, can be used to catalyze the reaction.[6][8][9]
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Caption: Workflow of the Fischer Indole Synthesis for 1,2,3,4-Tetrahydrocarbazole.

Borsche-Drechsel Cyclization
Another classical method is the Borsche-Drechsel cyclization. This reaction involves the acid-

catalyzed rearrangement of cyclohexanone phenylhydrazone to form 1,2,3,4-
tetrahydrocarbazole.[1][2] This method is mechanistically related to the Fischer synthesis and

represents an important historical route to this scaffold.
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Modern Synthetic Routes
More recent approaches offer alternatives to the classical methods, often providing milder

reaction conditions or access to a broader range of derivatives. These include:

Palladium-Catalyzed Annulation: This method involves the coupling of o-iodoanilines with

ketones, such as cyclohexanone, catalyzed by a palladium complex. It is compatible with a

variety of functional groups that might be unstable under the acidic conditions of the Fischer

synthesis.[10]

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate

the Fischer indole synthesis, leading to shorter reaction times and often higher yields

compared to conventional heating.[4][9]

Thermal Cyclization: The oxime of 2-phenylcyclohexanone can undergo thermal cyclization

in aqueous ethanol to produce 1,2,3,4-tetrahydrocarbazole.[4][11]
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Caption: Relationship between precursors, synthesis, and applications of THC.

Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of 1,2,3,4-tetrahydrocarbazole are well-

documented.

Physical and Chemical Properties
The following table summarizes key quantitative data for 1,2,3,4-tetrahydrocarbazole.

Property Value References

Molecular Formula C₁₂H₁₃N [3][12]

Molecular Weight 171.24 g/mol [3][13]

Appearance
White to off-white or beige

crystalline solid
[3][12][14]

Melting Point 118-120 °C [7][15]

Boiling Point 325-330 °C (at 760 mmHg) [7][15]

186 °C (at 10 mmHg) [3]

Solubility
Insoluble in water; Soluble in

methanol
[7][14][15]

CAS Number 942-01-8 [3][12]

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1,2,3,4-tetrahydrocarbazole.
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Spectroscopy Key Data References

¹H NMR (CDCl₃, 300 MHz)

δ (ppm): 7.64 (br s, 1H, NH),

7.49 (m, 1H), 7.29 (m, 1H),

7.08-7.11 (m, 2H), 2.74 (br t,

4H), 1.86-1.99 (br m, 4H)

[10]

¹³C NMR (CDCl₃, 75 MHz)

δ (ppm): 134.66, 133.30,

126.82, 119.96, 118.12,

116.81, 109.61, 108.98, 22.42,

22.32, 22.20, 20.05

[10]

Infrared (IR, neat)

ν (cm⁻¹): 3401 (N-H), 2928,

2848 (C-H), 1470, 1305, 1235,

739

[10]

Mass Spectrometry (GC-MS) m/z: 171 (M+), 170, 143 [13]

Experimental Protocols
Detailed and reliable experimental procedures are essential for the synthesis of 1,2,3,4-
tetrahydrocarbazole. The following protocols are adapted from established literature.

Protocol 1: Fischer Indole Synthesis (Conventional
Heating)
This procedure is adapted from Organic Syntheses, a reliable source for chemical

preparations.[6]

Materials:

Cyclohexanone (98 g, 1 mole)

Phenylhydrazine (108 g, 1 mole)

Glacial acetic acid (360 g, 6 moles)

Methanol
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Decolorizing carbon

Procedure:

A mixture of cyclohexanone (1 mole) and acetic acid (6 moles) is placed in a 1-liter three-

necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping

funnel.

The mixture is heated to reflux with stirring.

Phenylhydrazine (1 mole) is added dropwise over 1 hour.

The mixture is heated under reflux for an additional hour.

The reaction mixture is poured into a beaker and stirred as it solidifies.

The solid is cooled to approximately 5 °C and filtered with suction.

The filter cake is washed with water (100 mL) and then with 75% ethanol (100 mL).

The crude product is air-dried overnight.

The dried solid is recrystallized from methanol (approx. 700 mL) after treatment with

decolorizing carbon.

Yield: 120–135 g of 1,2,3,4-tetrahydrocarbazole.[6]

Melting Point: 115–116 °C.[6]

Protocol 2: Palladium-Catalyzed Annulation
This modern procedure is also adapted from Organic Syntheses and provides a valuable

alternative to the Fischer indole synthesis.[10]

Materials:

o-Iodoaniline (4.4 g, 20 mmol)

Cyclohexanone (5.9 g, 60 mmol)
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1,4-Diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol)

Palladium(II) acetate (Pd(OAc)₂) (2.24 mg, 0.1 mmol)

N,N-Dimethylformamide (DMF) (60 mL)

Isopropyl acetate

Silica gel for chromatography

Procedure:

To a 100-mL two-necked flask, add o-iodoaniline (20 mmol), cyclohexanone (60 mmol),

and DABCO (60 mmol) in DMF (60 mL).

Degas the mixture three times via a nitrogen/vacuum cycle.

Add palladium acetate (0.1 mmol) to the mixture.

Degas the mixture twice more and then heat at 105 °C for 3-5 hours, monitoring the

reaction by TLC.

Cool the reaction mixture to room temperature.

Partition the mixture between isopropyl acetate (150 mL) and water (50 mL).

Separate the organic layer, wash with brine (50 mL), and concentrate under vacuum.

Purify the residue by column chromatography on silica gel using an ethyl acetate-heptane

mixture as the eluent.

Yield: 2.22 g (65%) of 1,2,3,4-tetrahydrocarbazole as a pale brown solid.[10]

Melting Point: 116-118 °C.[10]

Applications in Research and Drug Development
The 1,2,3,4-tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal

chemistry due to its ability to bind to multiple biological targets.[2] Its derivatives have been
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investigated for a wide range of pharmacological activities, including:

Anticancer Activity: Certain derivatives have shown potent antitumor effects, including

against multidrug-resistant cancer cells, by inducing apoptosis.[2]

Neuroprotective and Antipsychotic Activity: The structural similarity to biologically active

alkaloids has made it a key intermediate in the synthesis of compounds targeting

neurological disorders.[1][3]

Antimicrobial and Anti-inflammatory Effects: Various substituted tetrahydrocarbazoles have

been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory

agents.[1][2]

The stability and reactivity of the tetrahydrocarbazole core allow for extensive derivatization,

making it a highly valuable and flexible platform for the synthesis of novel compounds in the

ongoing search for new therapeutic agents.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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